3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2,8,8-trimethyl-7,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-11-16(12-5-7-13(25-4)8-6-12)18-21-20-17-14(23(18)22-11)9-19(2,3)10-15(17)24/h5-8H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSWYFHPXFBBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C(=O)CC(C3)(C)C)N=NC2=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo-benzotriazine core with a methoxyphenyl substituent. This unique arrangement may contribute to its biological properties.
Anticancer Properties
Research indicates that derivatives of benzotriazine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cell lines such as HeLa and HT-1080 . The mechanism often involves the down-regulation of cyclin-dependent kinases and the activation of caspase pathways.
Antimicrobial Activity
Compounds structurally related to this compound have demonstrated antimicrobial properties. For example, studies have shown that certain pyrazole derivatives can inhibit bacterial growth by disrupting cellular functions .
The biological activity of this compound may be attributed to several mechanisms:
- Microtubule Disruption : Similar compounds have been shown to destabilize microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.
- Apoptosis Induction : Activation of intrinsic and extrinsic apoptotic pathways has been observed in various studies involving related compounds.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are common mechanisms reported for related structures.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects on HeLa cells; demonstrated significant growth inhibition via microtubule destabilization. |
| Study 2 | Examined antimicrobial activity against Staphylococcus aureus; reported a minimum inhibitory concentration (MIC) indicating effective bacterial growth inhibition. |
| Study 3 | Analyzed the apoptotic effects in HT-1080 cells; revealed caspase activation leading to programmed cell death. |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. Its structure allows for interactions with biological targets involved in cancer proliferation. Specifically, derivatives of pyrazolo compounds have shown promising results in inhibiting cancer cell lines by inducing apoptosis and interfering with cell cycle progression .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory properties by modulating cytokine production. Research indicates that it can inhibit TNF-α production in vitro, which is crucial for managing inflammatory diseases. This suggests its potential as a therapeutic agent for conditions like rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Activity
Studies have also investigated the antimicrobial properties of this compound. Preliminary results indicate that it may possess activity against various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .
Material Science
Polymer Additives
In material science, 3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one can be utilized as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under thermal stress .
Photostability Enhancer
The compound's unique structure contributes to its ability to absorb UV light effectively. This property makes it suitable for applications in coatings and plastics where photostability is crucial. By incorporating this compound into formulations, the longevity and performance of materials exposed to sunlight can be significantly enhanced .
Analytical Chemistry
Fluorescent Probes
Due to its fluorescent properties, this compound can serve as a fluorescent probe in various analytical applications. It is particularly useful in biological assays where tracking cellular processes or detecting specific biomolecules is required .
Chromatographic Applications
The compound has been employed in chromatographic techniques for the separation and analysis of complex mixtures. Its distinctive chemical characteristics allow for effective interaction with stationary phases in chromatography, facilitating the resolution of components within a sample .
Case Studies
Q & A
Q. Example SAR Table :
| Compound Derivative | Substituent Modifications | Notable Activity |
|---|---|---|
| 5-(4-Fluorophenyl)-analogue | Fluorine substitution | Enhanced antitumor |
| 9-Bromo derivative | Bromine at C9 | Improved antimicrobial |
| 1-Methylpyrazolo variant | Methyl at N1 | Reduced cytotoxicity |
Advanced: What experimental approaches are used to investigate the compound's interaction with biological targets?
Answer:
Mechanistic studies employ:
- Enzyme inhibition assays : Measure IC₅₀ values against targets like topoisomerases or kinases .
- Cellular uptake studies : Fluorescent tagging or radiolabeling to track intracellular localization .
- Molecular dynamics simulations : Predict stability of ligand-target complexes over time .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from:
- Experimental variables : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (pH, temperature) .
- Purity thresholds : Impurities >5% can skew bioactivity results; validate via HPLC .
- Structural analogs : Subtle substituent changes (e.g., chloro vs. methoxy groups) alter activity profiles .
- Statistical rigor : Use larger sample sizes (n ≥ 3) and ANOVA for reproducibility .
Basic: What are the common challenges in purifying this compound, and how to address them?
Answer:
Purification hurdles include:
- Low solubility : Use mixed solvents (DMF/i-propanol) for recrystallization .
- Byproduct formation : Optimize reaction time to minimize dimerization or oxidation .
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves polar impurities .
Advanced: How to design derivatives to enhance pharmacological properties?
Answer:
Strategies include:
- Bioisosteric replacement : Swap methoxy groups with trifluoromethyl to improve metabolic stability .
- Prodrug synthesis : Introduce ester groups for enhanced bioavailability .
- Hybrid molecules : Fuse with triazole or quinazoline moieties for multitarget effects .
Advanced: What computational methods predict the compound's reactivity or stability?
Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .
- QSPR models : Correlate substituent descriptors (e.g., logP, molar refractivity) with stability .
- MD simulations : Assess conformational flexibility in aqueous vs. lipid environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
